molecular formula C12H27Cl2N3 B2751159 (1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride CAS No. 1269050-34-1

(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride

Cat. No. B2751159
CAS RN: 1269050-34-1
M. Wt: 284.27
InChI Key: DVQLQVQNKPDJCH-UHFFFAOYSA-N
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Description

Methylamine, a compound with a similar structure, is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine .


Synthesis Analysis

Methylamine can be synthesized by heating a mixture of aqueous formaldehyde and ammonium chloride . The residual water and the formic acid produced in the reaction are removed via vacuum distillation .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For example, the molecular structure of methenamine, a related compound, includes a cage-like structure .


Chemical Reactions Analysis

Methylamine, a multifaceted organic compound, finds its way into various forms, including solutions in methanol, ethanol, tetrahydrofuran, or water, as well as an anhydrous gas stored in pressurized metal containers . It serves as a building block in the synthesis of numerous commercially available compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains. For example, Methylamine hydrochloride, a related compound, has a melting point of 231-233 °C, a boiling point of 225-230 °C, and is soluble in water .

Scientific Research Applications

  • Asymmetric Synthesis :

    • Froelich et al. (1996) detailed the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, demonstrating the synthesis of [(2S)-2-methylpiperidin-2-yl]methanamine using a specific synthesis strategy. This work contributes to the broader understanding of asymmetric synthesis techniques in chemistry (Froelich et al., 1996).
  • Serotonin 5-HT1A Receptor-Biased Agonists :

    • Sniecikowska et al. (2019) developed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors. These compounds demonstrated potential as antidepressant drug candidates (Sniecikowska et al., 2019).
  • Corrosion Inhibition :

    • Yadav et al. (2015) studied amino acid compounds, including derivatives of 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, as inhibitors for steel corrosion in HCl solution. This research contributes to the field of materials science and corrosion inhibition (Yadav et al., 2015).
  • Polymerisation Catalysts :

    • Kwon et al. (2015) synthesized zinc(II) complexes bearing camphor-based iminopyridines, including derivatives of 1-(pyridin-2-yl)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)methanamine, as pre-catalysts for the ring-opening polymerisation of rac-lactide. This study adds to the understanding of catalysts in polymer chemistry (Kwon et al., 2015).
  • Antidepressant Effects :

    • Karama et al. (2016) synthesized and tested chlorinated tetracyclic compounds, including 1-(1,8-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine, for antidepressant effects in mice, contributing to the field of psychopharmacology (Karama et al., 2016).

Mechanism of Action

Methenamine, a compound with a similar structure, is hydrolyzed to formaldehyde and ammonia in acidic urine . Formaldehyde has nonspecific bactericidal action .

Safety and Hazards

Methenamine, a compound with a similar structure, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer and can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3.2ClH/c1-14-6-4-12(5-7-14)15-8-2-11(10-13)3-9-15;;/h11-12H,2-10,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQLQVQNKPDJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1'-Methyl-[1,4'-bipiperidin]-4-yl)methanamine dihydrochloride

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